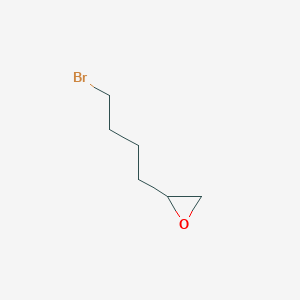

2-(4-Bromobutyl)oxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromobutyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c7-4-2-1-3-6-5-8-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDKRQUCUNMSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508864 | |

| Record name | 2-(4-Bromobutyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21746-88-3 | |

| Record name | 2-(4-Bromobutyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21746-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromobutyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, 2-(4-bromobutyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of 2-(4-Bromobutyl)oxirane

An In-Depth Technical Guide to 2-(4-Bromobutyl)oxirane: Properties, Reactivity, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. The molecule's unique structure, featuring both a reactive epoxide ring and a primary alkyl bromide, makes it a versatile building block for the synthesis of complex molecular architectures. This document details its physical and chemical properties, explores its core reactivity through mechanistic insights, presents protocols for its synthesis and subsequent reactions, and discusses its applications, particularly as a heterobifunctional crosslinker. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting.

Introduction and Nomenclature

This compound is a valuable reagent characterized by two distinct reactive centers. This dual functionality allows for orthogonal or sequential chemical transformations, providing a strategic advantage in multi-step synthesis.

-

IUPAC Name: this compound

-

CAS Number: 21746-88-3

-

Molecular Formula: C₆H₁₁BrO

-

Synonyms: 6-Bromo-1,2-epoxyhexane

Molecular Structure:

Caption: Regioselectivity of Epoxide Ring-Opening.

Core Reactivity II: The Alkyl Bromide

The primary alkyl bromide is an excellent electrophile for standard SN2 reactions with a wide range of nucleophiles, including amines, thiols, and carboxylates. The reactivity follows the general trend for alkyl halides: I > Br > Cl. [1]This functional group is generally stable under the conditions used for epoxide ring-opening with many nucleophiles, allowing for a stepwise functionalization strategy.

Application as a Heterobifunctional Linker

The presence of two chemically distinct electrophilic sites makes this compound an ideal heterobifunctional linker. Such linkers are crucial in drug discovery for tethering different molecular fragments. [][3]For example, one end can be attached to a targeting moiety (like an antibody fragment) and the other to a payload (like a cytotoxic drug), a common strategy in the design of Antibody-Drug Conjugates (ADCs). [3]

Caption: Workflow for using the compound as a linker.

Synthesis and Spectroscopic Analysis

Synthesis Protocol: Epoxidation of 6-Bromo-1-hexene

A common and effective method for synthesizing this compound is the epoxidation of the corresponding alkene, 6-bromo-1-hexene. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation.

Step-by-Step Methodology:

-

Dissolution: Dissolve 6-bromo-1-hexene (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add m-CPBA (approx. 1.2 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed (typically 4-12 hours).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Stir vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Verifying the structure and purity of the synthesized compound is essential. Below are the expected spectroscopic signatures.

-

¹H NMR (Proton NMR):

-

δ ~3.4 ppm (t, 2H): Protons on the carbon adjacent to the bromine (-CH₂ -Br). The triplet arises from coupling to the adjacent methylene group.

-

δ ~2.9 ppm (m, 1H): Proton on the substituted carbon of the oxirane ring (-CH -O-).

-

δ ~2.7 ppm & ~2.4 ppm (m, 2H): Diastereotopic protons on the terminal carbon of the oxirane ring (-CH₂ -O-).

-

δ ~1.4-1.9 ppm (m, 6H): Protons of the three methylene groups in the butyl chain.

-

-

¹³C NMR (Carbon NMR):

-

δ ~52 ppm: Substituted carbon of the oxirane ring (C H-O-).

-

δ ~47 ppm: Terminal carbon of the oxirane ring (C H₂-O-).

-

δ ~33 ppm: Carbon adjacent to the bromine (C H₂-Br).

-

δ ~25-32 ppm: Remaining three carbons of the butyl chain.

-

-

IR (Infrared) Spectroscopy:

-

~3050-2950 cm⁻¹: C-H stretching from the alkyl chain and epoxide ring.

-

~1250 cm⁻¹: C-O-C asymmetric stretching (characteristic epoxide band).

-

~850 cm⁻¹: C-O symmetric stretching (ring breathing) of the epoxide.

-

~650-550 cm⁻¹: C-Br stretching. [4]

-

Safety, Handling, and Storage

As with all reactive chemical reagents, proper safety protocols must be strictly followed.

-

Hazards: Epoxides are classified as alkylating agents and should be considered potentially toxic and mutagenic. [5]Alkyl halides can be irritants and harmful upon inhalation or skin contact.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including:

-

Safety goggles or a face shield.

-

Chemically resistant gloves (e.g., nitrile).

-

A lab coat.

-

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. [6]In case of accidental contact, wash the affected area immediately with copious amounts of water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from heat, sparks, and open flames. [7]Store away from strong acids, bases, and oxidizing agents to prevent uncontrolled reactions.

Conclusion

This compound is a highly versatile bifunctional molecule with significant potential in modern organic synthesis and medicinal chemistry. Its dual reactivity, stemming from the strained epoxide ring and the primary alkyl bromide, allows for the strategic and sequential introduction of various functional groups. This makes it an invaluable tool for constructing complex molecules and for use as a heterobifunctional linker in applications such as antibody-drug conjugates. A thorough understanding of its reactivity, combined with strict adherence to safety protocols, enables researchers to effectively harness its synthetic power.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Safety Data Sheet. (2025). Haloalkanes Standard (1X1 mL). Retrieved from a generic SDS provider for haloalkanes.

-

Chemdad. (n.d.). 2-(4-BROMOPHENYL)OXIRANE. Retrieved from [Link]

-

PubChem. (n.d.). 2-[(4-Bromophenoxy)methyl]oxirane. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Oxirane, butyl- (CAS 1436-34-6). Retrieved from [Link]

-

Hotz, R. P. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Molecules. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromobutane. Retrieved from [Link]

- St. Amant, A. H., & van der Wal, M. N. (2020).

-

PubChem. (n.d.). Oxirane-d4. National Center for Biotechnology Information. Retrieved from [Link]

- Trusiano, G., et al. (2024). Synthesis of the bromo-alkyl-oxirane by epoxidation reaction of bromo-alkenes. Macromolecular Chemistry and Physics.

-

Wikipedia. (n.d.). Epoxide. Retrieved from [Link]

- Maleš, M., & Dragan, N. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules.

- BenchChem. (2025).

-

Cheméo. (n.d.). Chemical Properties of Oxirane, ethyl- (CAS 106-88-7). Retrieved from [Link]

-

NIST. (n.d.). Oxirane, ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Oxirane, 2-ethyl-3-methyl-, cis- (CAS 3203-99-4). Retrieved from [Link]

-

Wolverine Coatings Corporation. (n.d.). Safe Handling of Epoxy Resin Systems. Retrieved from [Link]

- ResearchGate. (2025). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions.

- ResearchGate. (n.d.).

- Royal Society of Chemistry. (n.d.).

-

NIST. (n.d.). Oxirane, (bromomethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

- MDPI. (n.d.). Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide.

- Chemistry Stack Exchange. (2021). Regioselectivity in the opening of 3-membered heterocycles.

- Master Organic Chemistry. (2015). Epoxides – The Outlier Of The Ether Family.

- Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).

- Frontiers. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle.

- Oxford Instruments. (n.d.). X-Pulse | Spectra - Magnetic Resonance.

- ResearchGate. (n.d.). Scheme 1. Regioselectivity of epoxide opening reactions in basic and acidic conditions.

- PubMed. (2011). 1H and 13C NMR characteristics of β-blockers.

- Sigma-Aldrich. (n.d.). 2-(4-Fluorophenyl)oxirane 95%.

- PubChem. (n.d.). 2-Bromobutane.

- PubChem. (n.d.). 2-(4-Bromophenyl)oxirane.

- PubChem. (n.d.). (2,2,3,3,4,4,4-Heptafluorobutyl)oxirane.

- YouTube. (2023). Alkene Reactivity 4: Opening Epoxides.

- NIST. (n.d.). Oxirane, ethyl-. NIST Chemistry WebBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Epoxide - Wikipedia [en.wikipedia.org]

- 6. wolverinecoatings.com [wolverinecoatings.com]

- 7. agilent.com [agilent.com]

2-(4-Bromobutyl)oxirane CAS number and molecular structure

An In-Depth Technical Guide to 2-(4-Bromobutyl)oxirane: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the demand for versatile, functionalized building blocks is incessant. These molecules serve as the foundational architecture for constructing complex chemical entities with tailored biological activities. This compound is a prime example of such a scaffold, offering a unique combination of two highly valuable functional groups: a reactive oxirane (epoxide) ring and a primary alkyl bromide. This bifunctionality allows for sequential, controlled chemical modifications, making it an invaluable tool for researchers and drug development professionals. Its structure enables the introduction of a six-carbon chain that can be functionalized at both ends, providing a strategic advantage in scaffold decoration, fragment linking, and the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and strategic applications in the pharmaceutical sciences.

Compound Identification and Physicochemical Properties

Accurate identification is critical for regulatory compliance, procurement, and experimental reproducibility. This compound is also known by its synonym, 6-Bromo-1,2-epoxyhexane.[1] Its core identifiers and computed physicochemical properties are summarized below.

Table 1: Compound Identification and Properties

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 21746-88-3 | [1][2] |

| Molecular Formula | C₆H₁₁BrO | [1][2] |

| Molecular Weight | 179.05 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1C(O1)CCCCBr | [1] |

| InChI | InChI=1S/C6H11BrO/c7-4-2-1-3-6-5-8-6/h6H,1-5H2 |[1] |

Figure 1: Molecular Structure of this compound

Synthesis and Purification

The most direct and common synthetic route to this compound is through the selective epoxidation of the corresponding terminal alkene, 6-bromo-1-hexene. This transformation is a cornerstone of organic synthesis, converting a planar π-system into a chiral, strained three-membered ring.

Expert Rationale for Reagent Selection

While various epoxidizing agents exist, meta-chloroperoxybenzoic acid (m-CPBA) is frequently chosen for this type of transformation due to its commercial availability, ease of handling, and high efficiency under mild conditions. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) to ensure solubility of the starting material and reagent. A crucial component is the addition of a weak base, such as sodium bicarbonate (NaHCO₃), which acts as a buffer. This is critical because the reaction produces meta-chlorobenzoic acid as a byproduct; without a buffer, the accumulating acid could catalyze the premature ring-opening of the newly formed epoxide, significantly reducing the yield.

Detailed Experimental Protocol

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 6-bromo-1-hexene (1.0 eq.) and dichloromethane (DCM, approx. 0.2 M). Solid sodium bicarbonate (2.0 eq.) is added to the flask.

-

Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of m-CPBA (approx. 77% purity, 1.2 eq.) in DCM is prepared and charged into the dropping funnel. The m-CPBA solution is added dropwise to the stirring reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring (Self-Validation): The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting alkene spot and the appearance of a new, typically lower Rf, product spot indicates reaction completion. The reaction is usually complete within 2-4 hours at 0 °C, after which it is allowed to warm to room temperature.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess peroxide. The mixture is stirred for 15 minutes, after which the organic layer is separated. The aqueous layer is extracted twice with DCM.

-

Purification: The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a clear oil.

Figure 2: General workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The ability to selectively address one site in the presence of the other (orthogonal reactivity) is a key strategic consideration.

Nucleophilic Ring-Opening of the Oxirane

The primary mode of reactivity for the epoxide is nucleophilic ring-opening, a reaction driven by the relief of the inherent ring strain of the three-membered ether.[3] The regioselectivity of this attack is dictated by the reaction conditions.

-

Base-Catalyzed/Nucleophilic Conditions: Under basic or neutral conditions, the reaction follows a classic Sₙ2 mechanism. The incoming nucleophile will attack the less sterically hindered carbon atom of the epoxide.[3][4] For this compound, this is the terminal methylene (CH₂) carbon of the oxirane ring. This pathway is highly predictable and reliable for generating 1,2-disubstituted products where the nucleophile is attached to the terminal carbon and a secondary alcohol is formed.

-

Acid-Catalyzed Conditions: In the presence of acid, the epoxide oxygen is first protonated, making the ring a much better leaving group and activating the electrophilic carbons.[4] The subsequent nucleophilic attack occurs with Sₙ2-like character, involving a backside attack that results in a trans configuration of the nucleophile and the hydroxyl group. While attack still generally favors the less substituted carbon for primary/secondary epoxides, the transition state has significant carbocation character, meaning attack at the more substituted carbon can sometimes be competitive, depending on the nucleophile and substrate.

Nucleophilic Substitution at the Alkyl Bromide

The terminal bromo- group is on a primary carbon, making it an excellent substrate for Sₙ2 reactions. A wide variety of nucleophiles (amines, azides, cyanides, thiolates, etc.) can displace the bromide ion to form a new carbon-nucleophile bond.

This dual reactivity allows for a two-stage functionalization. For instance, a researcher could first perform a nucleophilic attack on the bromide and then use a different nucleophile to open the epoxide ring, or vice versa. The choice of conditions (temperature, nucleophile strength, solvent) determines which functional group reacts preferentially.

Figure 3: Dual reactivity pathways of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structure of this compound is ideally suited for its role as a versatile linker and scaffold in drug discovery programs.[] Organic synthesis is a rate-limiting factor in many projects, and having access to building blocks that enable rapid diversification is crucial.[6]

Use as a Heterobifunctional Linker

In fields like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), molecules are required to link two distinct chemical entities (e.g., a warhead and a ligand). This compound can serve this purpose elegantly. A typical strategy involves two sequential nucleophilic substitutions:

-

First Coupling: A nucleophile on a primary scaffold (Scaffold A) is used to open the epoxide ring, forming a stable secondary alcohol and tethering the scaffold via a C-N, C-O, or C-S bond.

-

Second Coupling: The now-functionalized intermediate, which still possesses the terminal bromide, is reacted with a second nucleophilic scaffold (Scaffold B) to displace the bromide, completing the linkage.

This stepwise approach allows for the controlled and directional assembly of complex molecular architectures.

Figure 4: Workflow for using this compound as a linker.

Synthesis of Chiral Amino Alcohols

The 1,2-amino alcohol motif is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The reaction of an amine with an epoxide is one of the most direct methods to generate this functionality.[7] Using this compound, libraries of novel amino alcohols can be synthesized, each bearing a reactive "handle"—the alkyl bromide—for further diversification or for use as pharmacophoric elements themselves.

Safety, Handling, and Storage

Given its chemical structure, this compound must be handled with appropriate care. Epoxides are potent alkylating agents and should be considered as potential mutagens. Alkyl halides are also reactive and can be irritants. While a specific safety data sheet is not widely available, data from structurally related compounds suggest several potential hazards.[8][9]

Table 2: Recommended Safety and Handling Procedures

| Precaution Category | Recommendation | Rationale |

|---|---|---|

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat. | To prevent skin and eye contact with the alkylating agent.[8] |

| Engineering Controls | All manipulations should be performed inside a certified chemical fume hood. | To avoid inhalation of potentially harmful vapors.[8][10] |

| First Aid | In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. Seek medical attention.[8] | Standard procedure for exposure to irritants and reactive chemicals. |

| Spill Management | Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. | To contain the reactive material and prevent environmental release. |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong acids, bases, and oxidizing agents. | To prevent degradation, polymerization, or unwanted reactions. |

Conclusion

This compound is a highly valuable and versatile chemical intermediate for drug discovery and development. Its bifunctional nature, characterized by the distinct and exploitable reactivity of its epoxide and alkyl bromide moieties, provides chemists with a powerful tool for molecular construction. Whether used as a linker to conjugate complex fragments or as a scaffold to build libraries of novel compounds, its utility lies in the predictable and controllable nature of its chemical transformations. A thorough understanding of its reactivity, combined with stringent adherence to safety protocols, enables researchers to fully leverage the synthetic potential of this important building block.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:21746-88-3. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

-

Alfa Aesar. (2012, April 16). 2-Bromobutane Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Bromophenyl)oxirane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Bromobutyl)-2-methyl-1,3-dioxolane. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

-

Foley, D. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Main reactions of epoxidation and oxirane ring-opening process. Retrieved from [Link]

- Google Patents. (n.d.). CN102491959B - Preparation method of oxirane derivative.

-

U.S. Environmental Protection Agency. (n.d.). Oxirane, 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis-, homopolymer - Substance Details. Retrieved from [Link]

- Google Patents. (n.d.). CN102432566B - 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof.

-

PubChem. (n.d.). 2-[(4-Bromophenoxy)methyl]oxirane. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Dioxirane, dimethyl-. Retrieved from [Link]

-

MDPI. (2022). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 18.6: Reactions of Epoxides- Ring-opening. Retrieved from [Link]

Sources

- 1. This compound | C6H11BrO | CID 12749918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:21746-88-3 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 6. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. angenechemical.com [angenechemical.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Data of 2-(4-Bromobutyl)oxirane: A Technical Guide

Introduction

2-(4-Bromobutyl)oxirane is a bifunctional organic molecule of significant interest in synthetic chemistry, particularly in the development of pharmaceutical intermediates and other complex organic scaffolds. Its structure incorporates a terminal epoxide, a reactive electrophilic site, and a primary alkyl bromide, a versatile functional group for nucleophilic substitution and organometallic reactions. The precise and unambiguous characterization of this molecule is paramount for its effective utilization in multi-step syntheses. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure and purity of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's spectral properties.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering for spectroscopic assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation. The following data are predicted based on established chemical shift principles and data from analogous structures such as terminal epoxides and bromobutane.[1][2][3][4][5][6][7][8]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the oxirane ring and the butyl chain. The electronegativity of the oxygen and bromine atoms significantly influences the chemical shifts of adjacent protons.

Predicted ¹H NMR Data (in CDCl₃, 300 MHz)

| Protons (Atom No.) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1a, H1b | 2.45 - 2.55 | m | - | 2H |

| H2 | 2.70 - 2.80 | m | - | 1H |

| H3 | 1.45 - 1.65 | m | - | 2H |

| H4 | 1.65 - 1.80 | m | - | 2H |

| H5 | 1.80 - 1.95 | m | - | 2H |

| H6 | 3.40 | t | 6.8 | 2H |

Interpretation and Rationale:

-

Oxirane Protons (H1a, H1b, H2): The protons on the epoxide ring are expected to appear in the range of δ 2.4-2.8 ppm.[5][6][8] The diastereotopic protons on C1 (H1a, H1b) and the proton on C2 (H2) will form a complex multiplet due to geminal and vicinal coupling.

-

Butyl Chain Protons (H3, H4, H5): The methylene protons of the butyl chain will appear as multiplets in the upfield region (δ 1.4-2.0 ppm), typical for aliphatic chains.

-

Bromomethylene Protons (H6): The protons on the carbon adjacent to the bromine atom (C6) are significantly deshielded and are expected to resonate at approximately δ 3.40 ppm as a triplet, due to coupling with the adjacent methylene protons (H5).[1][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, six distinct carbon signals are expected.

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)

| Carbon (Atom No.) | Predicted Chemical Shift (δ, ppm) |

| C1 | 46.5 - 47.5 |

| C2 | 52.0 - 53.0 |

| C3 | 32.0 - 33.0 |

| C4 | 25.0 - 26.0 |

| C5 | 32.5 - 33.5 |

| C6 | 33.0 - 34.0 |

Interpretation and Rationale:

-

Oxirane Carbons (C1, C2): The carbons of the epoxide ring are expected to appear in the range of δ 45-55 ppm, which is characteristic for strained three-membered rings containing an oxygen atom.[6][7]

-

Butyl Chain Carbons (C3, C4, C5): These aliphatic carbons will resonate in the typical upfield region for alkanes (δ 25-35 ppm).

-

Bromomethylene Carbon (C6): The carbon directly attached to the bromine atom is deshielded and is predicted to have a chemical shift around δ 33-34 ppm.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the C-H bonds of the aliphatic chain and the oxirane ring, as well as the C-O and C-Br bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 2990 | Medium | C-H stretch (oxirane ring) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic CH₂) |

| 1465 | Medium | CH₂ scissoring |

| 1250 | Medium | C-O stretch (oxirane ring) |

| 950 - 810 | Medium | Oxirane ring breathing |

| 650 - 550 | Strong | C-Br stretch |

Interpretation and Rationale:

-

C-H Stretching: The spectrum will be dominated by strong absorptions in the 2850-2960 cm⁻¹ region, characteristic of the C-H stretching vibrations of the methylene groups in the butyl chain. The C-H stretches of the oxirane ring are expected at slightly higher wavenumbers (2990-3050 cm⁻¹).

-

Oxirane Ring Vibrations: The presence of the epoxide is confirmed by characteristic absorptions for the C-O stretching (around 1250 cm⁻¹) and the ring "breathing" vibrations in the fingerprint region (810-950 cm⁻¹).

-

C-Br Stretching: A strong absorption band in the lower frequency region of the spectrum, typically between 550 and 650 cm⁻¹, is indicative of the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in characteristic isotopic patterns for bromine-containing fragments.[9]

A GC-MS spectrum is available for this compound.[1]

Electron Ionization (EI) Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular ion peaks are expected at m/z 178 and 180, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. These peaks may be of low intensity due to the lability of the molecule under EI conditions.

-

Key Fragmentation Pathways: The fragmentation of this compound is expected to proceed through several pathways, including cleavage of the C-Br bond, fragmentation of the butyl chain, and opening of the oxirane ring.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Interpretation of Key Fragments:

-

m/z 135/137 ([C₄H₈Br]⁺): This prominent pair of peaks arises from the α-cleavage of the bond between C2 and C3, with the charge retained on the bromine-containing fragment.

-

m/z 99 ([C₆H₁₁O]⁺): Loss of a bromine radical from the molecular ion results in this fragment.

-

m/z 57 ([C₄H₉]⁺): This common fragment in alkyl chains corresponds to the butyl cation, likely formed from the [C₄H₈Br]⁺ fragment.

-

m/z 43 ([C₂H₃O]⁺): This fragment is characteristic of the cleavage of the oxirane ring.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon appropriate sample preparation and instrument parameters. The following are generalized protocols for obtaining the spectra discussed in this guide.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Parameters: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

IR Data Acquisition

-

Sample Preparation: Place a small drop of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and water absorptions.

MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

GC Parameters: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities.

-

MS Parameters: Operate the mass spectrometer in Electron Ionization (EI) mode with an ionization energy of 70 eV. Scan a mass range of m/z 35-250.

Conclusion

The spectroscopic data presented in this technical guide provide a comprehensive characterization of this compound. The predicted ¹H and ¹³C NMR spectra, in conjunction with the anticipated IR absorptions and the observed mass spectral fragmentation pattern, offer a detailed and self-validating system for the structural confirmation and purity assessment of this important synthetic building block. Researchers and scientists can utilize this guide as a reliable reference for interpreting their own analytical data and ensuring the quality of their starting materials in complex synthetic endeavors.

References

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-bromobutane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-bromobutane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-bromobutane. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromobutane - Optional[¹H NMR] - Chemical Shifts. Retrieved from [Link]

- 13C NMR spectrum of 1-bromobutane. (2021).

-

JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

- Field, F. H. (1968). Chemical Ionization Mass Spectrometry of Epoxides. Journal of the American Chemical Society, 90(21), 5649–5654.

-

Transtutors. (2021). Solved: 1. Study the NMR spectrum of 1-bromobutane (C4H9Br) (Figure 20)... Retrieved from [Link]

- Sun, C., & Firestone, D. (1993). Spectral data for aliphatic epoxides. Journal of the American Oil Chemists' Society, 70(2), 147-151.

-

SpectraBase. (n.d.). 1-Bromohexane - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Problems in Chemistry. (2023, May 11). Fragmentation of Alkyl halide & Ether| Mass spectroscopy [Video]. YouTube. [Link]

-

NIST. (n.d.). Hexane, 1-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

- Xia, W., Budge, S. M., & Lumsden, M. D. (2016). ¹H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Journal of the American Oil Chemists' Society, 93(3), 329-338.

-

Oregon State University. (2020). CH 336: Epoxide Spectroscopy. Retrieved from [Link]

-

D'auria, M. V., et al. (2018). MS/MS spectra and the fragmentation sites of epoxyalcohol derivatives. ResearchGate. Retrieved from [Link]

- Sarotti, A. M., & Pellegrinet, S. C. (2016). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. Advantages of the Inclusion of Unscaled. Notables de la Ciencia - CONICET.

- Bascetta, E., & Gunstone, F. D. (1985). 13C Chemical shifts of long-chain epoxides, alcohols and hydroperoxides. Chemistry and Physics of Lipids, 36(3), 253-261.

-

NIST. (n.d.). Hexane, 1-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Hexane, 1-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

- Xia, W., Budge, S. M., & Lumsden, M. D. (2015). ¹H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Journal of Agricultural and Food Chemistry, 63(24), 5780-5786.

- Mohseni, S., Bakavoli, M., & Morsali, A. (2020). Experimental and theoretical 1 H NMR chemical shifts of 1 -4,(δ, ppm). Tetrahedron Letters, 61(46), 152513.

-

ResearchGate. (n.d.). 13 C NMR data (ppm) for synthetic epoxides 1-17. Retrieved from [Link]

- Furlan, R. L. E., et al. (2013). Unambiguous assignment of 13C NMR signals in epimeric 4,5-epoxy. ARKIVOC, 2013(iv), 107-125.

-

Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides [Video]. YouTube. [Link]

- Rosenstock, H. M., et al. (1977). Fragmentation mechanism and energetics of some alkyl halide ions. Journal of the American Chemical Society, 99(13), 4323-4328.

-

SpectraBase. (n.d.). 2-Bromobutane - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

- Xia, W., Budge, S. M., & Lumsden, M. D. (2015). New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Journal of Agricultural and Food Chemistry, 63(24), 5780-5786.

-

Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). MS Fragmentation. Retrieved from [Link]

Sources

- 1. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. marinelipids.ca [marinelipids.ca]

- 6. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

Navigating the Reactivity of 2-(4-Bromobutyl)oxirane: A Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual-Faced Reactivity of a Valuable Building Block

2-(4-Bromobutyl)oxirane is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its utility lies in the orthogonal reactivity of its two key functional groups: a strained oxirane (epoxide) ring and a primary alkyl bromide. This unique combination allows for sequential, selective reactions, making it a valuable precursor for constructing complex molecular architectures, including novel drug candidates and functionalized materials. The epoxide offers a site for nucleophilic attack, leading to ring-opening and the introduction of diverse functionalities. Concurrently, the alkyl bromide serves as a classic electrophile for substitutions or the formation of organometallic reagents. However, the very features that make this compound a versatile synthetic tool also contribute to its inherent instability. This guide provides an in-depth analysis of the factors governing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity and maximize its synthetic potential.

I. The Chemical Landscape of Instability: Understanding Degradation Pathways

The primary driver of instability in this compound is the high ring strain of the three-membered epoxide ring, estimated to be around 13 kcal/mol[1]. This strain makes the epoxide susceptible to ring-opening reactions under a variety of conditions, representing the principal degradation pathway.

A. Ring-Opening Reactions: The Achilles' Heel of Epoxides

The epoxide moiety is prone to attack by both nucleophiles and acids.

1. Nucleophilic Attack: A wide range of nucleophiles can initiate the ring-opening of the epoxide. Under basic or neutral conditions, this typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the cleavage of a C-O bond. Common laboratory nucleophiles that can act as potential degradation agents include:

-

Water/Hydroxide: Moisture is a significant threat to the stability of this compound. Hydrolysis, catalyzed by trace amounts of acid or base, results in the formation of the corresponding diol, 6-bromohexane-1,2-diol.

-

Alcohols/Alkoxides: Similar to water, alcohols can react to form ether-alcohols.

-

Amines: Primary and secondary amines are potent nucleophiles that readily open the epoxide ring.

-

Halide Ions: The bromide ion present in the molecule or from external sources can, in principle, attack the epoxide, though this is generally less favorable than attack by stronger nucleophiles.

2. Acid-Catalyzed Ring-Opening: The presence of acidic impurities can significantly accelerate the degradation of this compound. The reaction mechanism involves the initial protonation of the epoxide oxygen, which dramatically increases the electrophilicity of the ring carbons and makes the ring more susceptible to attack by even weak nucleophiles like water or alcohols.

B. The Role of the Alkyl Bromide

The primary alkyl bromide is a relatively stable functional group compared to the epoxide. However, it is still a reactive site that can participate in degradation, particularly at elevated temperatures or in the presence of certain reagents. Potential degradation pathways involving the alkyl bromide include:

-

Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination of HBr could occur, leading to the formation of an unsaturated epoxide.

-

Substitution Reactions: While less of a storage concern, reaction with nucleophiles at the alkyl bromide site is a possibility if the epoxide remains intact under specific conditions.

The following diagram illustrates the primary degradation pathways for this compound.

Caption: Primary degradation pathways of this compound.

II. Recommended Storage Conditions: Preserving Integrity

Given the reactivity profile of this compound, stringent storage conditions are paramount to maintain its purity and prevent the formation of undesirable byproducts. The following table summarizes the recommended storage parameters.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C [2] | Refrigeration significantly reduces the rate of potential degradation reactions, including hydrolysis and polymerization. |

| Atmosphere | Inert (Argon or Nitrogen) | An inert atmosphere prevents oxidation and minimizes contact with atmospheric moisture, a key degradation agent. |

| Light | Store in the dark (Amber vial) | While specific photostability data is unavailable, it is prudent to protect the compound from light to prevent potential photochemical reactions. |

| Container | Tightly sealed, corrosion-resistant | A tightly sealed container prevents the ingress of moisture and air. Given the presence of the alkyl bromide, a corrosion-resistant container, such as glass or a suitable polymer, is recommended to prevent reaction with the container material[3]. |

| Purity | Store in a purified state | Impurities, especially acidic or basic residues from synthesis, can catalyze degradation. Ensure the material is of high purity before long-term storage. |

III. Handling Protocols: A Self-Validating System for Safe and Effective Use

Adherence to a strict handling protocol is crucial for both user safety and the preservation of the compound's integrity.

A. Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation from related bromoalkanes and the reactive nature of epoxides, appropriate PPE is mandatory[2][4].

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.

-

Eye Protection: Safety glasses or goggles must be worn.

-

Lab Coat: A standard lab coat should be worn to protect clothing.

B. Experimental Workflow: Minimizing Exposure and Degradation

The following workflow is designed to minimize exposure to atmospheric moisture and other contaminants during handling and use.

Caption: Recommended workflow for handling this compound.

C. Step-by-Step Experimental Protocol for Use

-

Equilibration: Before opening, allow the sealed container of this compound to warm to room temperature. This prevents condensation of atmospheric moisture inside the cold container upon opening.

-

Inert Atmosphere: Conduct all manipulations under a dry, inert atmosphere (argon or nitrogen). A glovebox is ideal, but a well-maintained Schlenk line is also suitable.

-

Dispensing: Use a dry, clean syringe or cannula to withdraw the desired amount of the liquid. Avoid introducing any contaminants into the main stock.

-

Reaction Quenching: Plan reactions to consume the this compound completely. If quenching is necessary, use a method that is compatible with both the epoxide and alkyl bromide functionalities.

-

Waste Disposal: Dispose of any waste containing this compound according to institutional and local regulations for hazardous chemical waste.

IV. Chemical Compatibility: A Guide to Avoiding Incompatibilities

To prevent unintentional reactions and degradation, it is crucial to be aware of the chemical incompatibilities of this compound.

| Incompatible Material | Reason for Incompatibility |

| Strong Acids | Catalyze rapid epoxide ring-opening. |

| Strong Bases | Can initiate epoxide ring-opening and potentially elimination reactions. |

| Strong Oxidizing Agents | May react with the molecule, though specific data is limited. |

| Nucleophiles (e.g., amines, alcohols, water) | React with the epoxide ring, leading to degradation. |

| Certain Metals | May be corrosive, especially in the presence of moisture[3]. |

Conclusion: Ensuring Reliability in Synthesis

This compound is a powerful synthetic intermediate whose utility is directly linked to its purity and stability. By understanding its inherent reactivity, particularly the susceptibility of the epoxide ring to opening, researchers can implement effective storage and handling strategies. Adherence to the guidelines outlined in this document—refrigerated storage under an inert atmosphere, protection from light and moisture, and careful handling practices—will ensure the long-term integrity of this valuable compound, leading to more reliable and reproducible synthetic outcomes.

References

- Khan, A., et al. (2021). Functionalization of graphene oxide via epoxide groups: a comprehensive review of synthetic routes and challenges.

- Grieco, P. A., et al. (2007). Epoxide-Functionalized Solid Surfaces. Organic Syntheses, 84, 148.

- Williams, M., et al. (2022). Synthesis and derivatization of epoxy-functional sterically-stabilized diblock copolymer spheres in non-polar media. Polymer Chemistry, 13(25), 3736-3747.

- Lee, J., et al. (2022). Functionalization of Diamine-Appended MOF-Based Adsorbents by Ring Opening of Epoxide: Long-Term Stability and CO2 Recyclability under Humid Conditions. Journal of the American Chemical Society, 144(23), 10426–10435.

- Lowe, J. P., & Silverman, B. D. (1984). Molecular orbital studies of epoxide stability of carcinogenic polycyclic aromatic hydrocarbon diol epoxides. Journal of the American Chemical Society, 106(20), 5955–5958.

Sources

The Versatile Bifunctional Building Block: A Technical Guide to 2-(4-Bromobutyl)oxirane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Tool

In the landscape of modern organic synthesis, the demand for versatile and efficient building blocks is ever-present. Molecules that possess multiple, orthogonally reactive functional groups are of particular value, enabling the construction of complex molecular architectures in a streamlined fashion. 2-(4-Bromobutyl)oxirane, a compound featuring a reactive epoxide ring and a primary alkyl bromide, emerges as a significant player in this context. This technical guide delves into the potential applications of this bifunctional electrophile, providing insights into its reactivity and showcasing its utility in the synthesis of valuable heterocyclic frameworks.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₆H₁₁BrO |

| Molecular Weight | 179.05 g/mol |

| CAS Number | 21746-88-3 |

| Appearance | Colorless to pale yellow liquid (typical) |

| Boiling Point | Not readily available |

| Density | Not readily available |

| Solubility | Soluble in most common organic solvents |

The Core Principle: A Tale of Two Electrophiles

The synthetic utility of this compound is rooted in the differential reactivity of its two electrophilic sites: the strained oxirane ring and the primary alkyl bromide. The three-membered epoxide ring is susceptible to nucleophilic attack, leading to ring-opening. This reaction is driven by the release of ring strain and can be catalyzed by both acids and bases.[2] Conversely, the carbon-bromine bond is a classic substrate for nucleophilic substitution reactions (Sₙ2), a cornerstone of C-C and C-heteroatom bond formation.[3]

This duality in reactivity allows for a stepwise or "one-pot" approach to the synthesis of various cyclic structures. A judicious choice of nucleophile and reaction conditions can selectively target one functional group over the other, or engage both in a sequential manner to construct more elaborate molecular scaffolds.

Application I: Synthesis of Substituted Tetrahydrofurans

The tetrahydrofuran moiety is a ubiquitous structural motif found in a vast array of natural products and biologically active compounds.[4] this compound provides a convergent and efficient route to 2-substituted tetrahydrofurans bearing a functionalized side chain.

Mechanistic Pathway: Intramolecular Williamson Ether Synthesis

The synthesis of tetrahydrofuran derivatives from this compound typically proceeds via a two-step sequence initiated by the nucleophilic opening of the epoxide ring. The choice of nucleophile dictates the nature of the substituent at the 2-position of the resulting tetrahydrofuran.

A general workflow is as follows:

-

Epoxide Ring-Opening: A nucleophile attacks one of the carbons of the oxirane ring. Under basic or neutral conditions, the attack preferentially occurs at the less sterically hindered carbon (a classic Sₙ2-type reaction).[3] This ring-opening generates a secondary alcohol.

-

Intramolecular Cyclization: The newly formed alkoxide, generated in situ or by the addition of a base, then acts as an internal nucleophile, displacing the bromide ion via an intramolecular Williamson ether synthesis to form the five-membered tetrahydrofuran ring.

Diagram 1: General Synthesis of 2-Substituted Tetrahydrofurans

Caption: Reaction workflow for tetrahydrofuran synthesis.

Experimental Protocol: Synthesis of 2-(Hydroxymethyl)tetrahydrofuran Derivatives

This protocol outlines a general procedure for the reaction of this compound with an oxygen-based nucleophile, such as hydroxide or an alkoxide, to yield a tetrahydrofuran with a hydroxyl or alkoxy side chain.

Materials:

-

This compound

-

Nucleophile (e.g., sodium hydroxide, sodium methoxide)

-

Aprotic polar solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Stirring apparatus

-

Reaction vessel with reflux condenser and inert atmosphere capabilities (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen aprotic polar solvent.

-

Nucleophile Addition: Add the nucleophile (1.1 eq) to the solution. If using a solid nucleophile, it can be added in portions.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted tetrahydrofuran.

Table 2: Representative Conditions for Tetrahydrofuran Synthesis

| Nucleophile | Base (if required) | Solvent | Temperature | Typical Yield |

| Hydroxide (e.g., NaOH) | - | THF/H₂O | Reflux | Moderate to Good |

| Alkoxide (e.g., NaOMe) | - | MeOH | Room Temp to Reflux | Good to Excellent |

| Phenoxide (e.g., PhONa) | - | DMF | 80 °C | Good |

Application II: Synthesis of Substituted Pyrrolidines

The pyrrolidine ring is another privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[5] Similar to the synthesis of tetrahydrofurans, this compound can be employed to construct substituted pyrrolidines.

Mechanistic Pathway: Aza-Michael Addition and Intramolecular Cyclization

The synthesis of pyrrolidines follows a similar logic to that of tetrahydrofurans, with the key difference being the use of a nitrogen-based nucleophile.

-

Epoxide Ring-Opening with an Amine: A primary or secondary amine attacks the epoxide, leading to the formation of a β-amino alcohol. This reaction is a type of aza-Michael addition.[6]

-

Intramolecular N-Alkylation: The secondary or tertiary amine in the intermediate then acts as a nucleophile to displace the bromide, forming the five-membered pyrrolidine ring. This step may require the addition of a non-nucleophilic base to deprotonate the ammonium salt intermediate, particularly if a primary amine is used as the initial nucleophile.

Diagram 2: General Synthesis of N-Substituted Pyrrolidines

Sources

The Alchemist's Chalice: A Technical Guide to the Safe Handling of 2-(4-Bromobutyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Duality of Reactivity

In the realm of modern drug discovery and complex molecule synthesis, bifunctional reagents are akin to an alchemist's chalice—holding the promise of potent transformations, yet demanding the utmost respect and caution. 2-(4-Bromobutyl)oxirane, also known by its synonym 6-bromo-1,2-epoxyhexane, embodies this duality. It is a molecule of immense synthetic utility, offering two distinct electrophilic sites: a strained oxirane ring and a primary alkyl bromide. This unique architecture allows for sequential, regioselective reactions, making it a valuable building block for novel therapeutics and complex chemical probes.

However, the very features that make this compound a powerful synthetic tool also render it a significant laboratory hazard. As a potent bifunctional alkylating agent, it possesses the ability to covalently modify biological macromolecules, such as DNA and proteins, a mechanism that underlies the therapeutic effect of some anticancer drugs but also presents considerable toxicological risks.[1][2][3][4] This guide, authored from the perspective of a Senior Application Scientist, is designed to provide an in-depth understanding of the hazards associated with this compound and to establish a framework for its safe handling, ensuring that its synthetic potential can be harnessed without compromising the safety of the researcher.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the cornerstone of its safe utilization. The molecule's risk profile is a composite of the hazards associated with its two key functional groups: the epoxide and the alkyl bromide.

1.1 The Epoxide Moiety: A Strained Ring of Reactivity

The three-membered oxirane ring is characterized by significant ring strain, making it susceptible to nucleophilic attack under both acidic and basic conditions.[1] This reactivity is the basis for its synthetic utility but also its primary toxicological concern. Epoxides are direct-acting alkylating agents, capable of reacting with nucleophilic sites in cellular macromolecules.[5] This reactivity is linked to mutagenic and carcinogenic effects, as DNA alkylation can lead to errors in replication and transcription.[1][5]

1.2 The Alkyl Bromide: A Classic Electrophile

The primary alkyl bromide provides a second site for nucleophilic substitution, typically proceeding via an SN2 mechanism. Alkylating agents are a well-established class of cytotoxic compounds due to their ability to induce DNA damage.[2][3] The presence of this second electrophilic site classifies this compound as a bifunctional alkylating agent, which can form cross-links within or between DNA strands, a particularly cytotoxic lesion.[2][3][4]

1.3 Composite Hazard Profile

Based on data for the analogous compound 6-bromo-1-hexene and general classifications for epoxides and alkyl halides, the hazard profile can be summarized as follows:

| Hazard Classification | Description | Primary Functional Group |

| Flammable Liquid | The compound is a flammable liquid and vapor. | Alkyl Chain |

| Skin Corrosion/Irritation | Causes skin irritation upon direct contact. | Epoxide & Alkyl Bromide |

| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | Epoxide & Alkyl Bromide |

| Respiratory Irritation | May cause respiratory tract irritation if inhaled. | Volatility/Aerosolization |

| Suspected Carcinogen/Mutagen | As a bifunctional alkylating agent, it is prudent to handle this compound as a suspected carcinogen and mutagen. | Epoxide & Alkyl Bromide |

This table synthesizes information from analogous compounds and functional group toxicology.[1][5][6][7]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Given the identified hazards, a multi-layered approach to exposure control is mandatory. This begins with robust engineering controls, supplemented by meticulous work practices and appropriate personal protective equipment.

2.1 Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of vapors. The fume hood should have a demonstrated and documented face velocity of at least 100 feet per minute. For procedures with a higher risk of aerosolization, a glove box operating under an inert atmosphere provides an additional layer of containment.

2.2 Personal Protective Equipment: The Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the planned procedure. The following table outlines the minimum required PPE.

| Body Part | PPE Specification | Rationale and Best Practices |

| Hands | Double Gloving: Inner pair of nitrile gloves, outer pair of butyl rubber or Viton™ gloves. | Provides protection against both incidental contact and permeation. Gloves should be inspected before use and changed immediately upon contamination or at least every hour.[8] |

| Eyes/Face | Chemical splash goggles and a full-face shield. | Protects against splashes and vapors. Safety glasses are insufficient. |

| Body | Flame-resistant lab coat and a chemical-resistant apron. | Protects skin and personal clothing from splashes. For larger quantities, a full chemical-resistant suit may be warranted. |

| Respiratory | Not typically required if work is performed in a certified fume hood. | For spill cleanup or in situations where fume hood use is not possible, a full-face respirator with an organic vapor cartridge is necessary. |

Visualizing PPE Protocol

Caption: PPE Donning and Doffing Sequence.

Section 3: Safe Handling and Experimental Protocols

Meticulous planning and execution are critical when working with this compound.

3.1 Storage

-

Store in a cool, dry, well-ventilated area, away from sources of ignition.

-

Keep the container tightly sealed and stored upright to prevent leakage.

-

Store separately from strong oxidizing agents, acids, bases, and nucleophiles.

-

The storage location should be a designated, labeled area for reactive and toxic chemicals.

3.2 Weighing and Transfer

-

Inert Atmosphere Technique: Due to its reactivity, it is best practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glove box techniques.[9][10][11] This prevents reaction with atmospheric moisture and oxygen.

-

Syringe/Cannula Transfer: Use a dry, inert gas-purged syringe or cannula for liquid transfers. This minimizes exposure and prevents contamination of the reagent.[9][12]

-

Never work alone: Always ensure a second person is aware of the work being conducted.

Experimental Workflow: Inert Atmosphere Transfer

Caption: Workflow for Safe Reagent Transfer.

Section 4: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is crucial.

4.1 Personnel Exposure

| Exposure Route | Immediate Action |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13] |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13] |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |

4.2 Spill Response

-

Small Spill (<\10 mL in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect the contaminated absorbent into a sealable container.

-

Decontaminate the area with a sodium thiosulfate solution, followed by soap and water.[14]

-

Label the waste container and dispose of it as hazardous waste.

-

-

Large Spill (>\10 mL or outside a fume hood):

Section 5: Waste Disposal and Decontamination

Due to its reactivity and toxicity, all waste streams containing this compound must be treated as hazardous waste.

5.1 Quenching of Residual Reagent

Residual or unreacted this compound must be quenched before disposal. This procedure should be performed in a fume hood, with the reaction vessel cooled in an ice bath.

Step-by-Step Quenching Protocol:

-

Dilute the residual reagent with an inert, high-boiling solvent (e.g., toluene).

-

Slowly and cautiously add a solution of sodium thiosulfate in water dropwise with stirring. This will react with the alkyl bromide.

-

After the initial reaction subsides, a solution of dilute acid (e.g., 1M HCl) can be slowly added to hydrolyze the epoxide.

-

Stir the mixture at room temperature for several hours to ensure complete reaction.

-

Neutralize the solution and dispose of it in a designated aqueous/organic hazardous waste container.

This protocol is a general guideline and should be adapted based on the scale and specifics of the experiment. It combines principles from quenching pyrophorics and neutralizing bromine.[14][15][16][17]

5.2 Contaminated Materials

All contaminated materials, including gloves, absorbent pads, and disposable labware, must be collected in a clearly labeled, sealed hazardous waste container for disposal through your institution's EHS office.

5.3 Empty Containers

"Empty" containers that held this compound are not truly empty and must be decontaminated.

-

Rinse the container three times with a suitable organic solvent (e.g., acetone or ethanol).

-

Collect the rinsate as hazardous waste.

-

After rinsing, the container can be washed with soap and water.

Conclusion: A Culture of Safety

This compound is a testament to the principle that with great synthetic power comes great responsibility. Its dual electrophilic nature makes it an invaluable tool for the synthetic chemist, but its potential as a potent alkylating agent demands a culture of safety built on knowledge, preparation, and vigilance. By understanding its inherent hazards, implementing robust engineering and administrative controls, utilizing the correct personal protective equipment, and adhering to meticulous handling and disposal protocols, researchers can confidently and safely unlock the synthetic potential of this versatile molecule. This guide serves not as a rigid set of rules, but as a foundation upon which to build safe laboratory practices, ensuring that scientific advancement and personal safety proceed hand in hand.

References

-

Henderson, K. (2015, January 7). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. University of Notre Dame. [Link]

-

Chamberland, S. SOP Working with Bromine. University of California, Irvine. [Link]

-

Oregon State University Environmental Health and Safety. SOP for Quenching Pyrophoric Solids. [Link]

-

Oregon State University Environmental Health and Safety. SOP for Pyrophoric Liquid Chemicals. [Link]

-

University of California, Los Angeles Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. [Link]

-

Melnick, R. L. (2002). Carcinogenicity and mechanistic insights on the behavior of epoxides and epoxide-forming chemicals. Annals of the New York Academy of Sciences, 982, 113-126. [Link]

-

Thurston, D. E., & Pysz, I. (2021). Chemistry and Pharmacology of Anticancer Drugs. Taylor & Francis. [Link]

-

ResearchGate. (n.d.). The effects of bifunctional alkylating agents on DNA. [Link]

-

National Center for Biotechnology Information. (2000). Holland-Frei Cancer Medicine. 5th edition. [Link]

-

Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety. [Link]

-

Chen, K. F., et al. (2014). Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells. PLoS ONE, 9(4), e95523. [Link]

-

Smith, C. D., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(7), 2683–2689. [Link]

- Google Patents. (2016).

-

ResearchGate. (n.d.). Safe Handling of Cannulas and Needles in Chemistry Laboratories. [Link]

-

White Rose Research Online. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 6-Bromo-1-hexene | 2695-47-8 | Benchchem [benchchem.com]

- 7. guidechem.com [guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 14. chamberlandresearch.com [chamberlandresearch.com]

- 15. chemistry.nd.edu [chemistry.nd.edu]

- 16. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 17. ehs.oregonstate.edu [ehs.oregonstate.edu]

An In-Depth Technical Guide to the Epoxidation of Bromo-alkenes: Synthesis of Bromo-oxiranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transformation of bromo-alkenes into bromo-oxiranes represents a pivotal reaction in organic synthesis, providing critical building blocks for the pharmaceutical and agrochemical industries. The presence of a bromine atom on the alkene substrate introduces unique electronic and steric challenges that dictate the choice of synthetic strategy and reaction conditions. This guide provides a comprehensive exploration of the epoxidation of bromo-alkenes, delving into the underlying reaction mechanisms, a comparative analysis of key epoxidizing agents, and practical, field-proven experimental protocols. We will examine both electrophilic and nucleophilic epoxidation pathways, offering insights into achieving optimal chemo- and stereoselectivity. This document is intended to serve as a technical resource for researchers and professionals engaged in the synthesis of complex molecules where the bromo-oxirane moiety is a key structural synthon.

Theoretical Background: The Influence of Bromine

The epoxidation of an alkene involves the addition of a single oxygen atom across the double bond to form a three-membered cyclic ether known as an oxirane or epoxide.[1] The mechanism and rate of this reaction are highly dependent on the electronic nature of the alkene.

Electrophilic Epoxidation

In the most common epoxidation pathway, the alkene acts as a nucleophile, attacking an electrophilic oxygen source.[2] Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed for this purpose.[1] The reaction proceeds via a concerted "butterfly" transition state where the oxygen atom is delivered to the same face of the double bond, resulting in a syn-addition.[2][3]

The presence of a bromine atom, an electron-withdrawing group, deactivates the double bond towards electrophilic attack. This deactivating effect can significantly slow down the reaction rate compared to electron-rich alkenes.[4] The inductive effect of the bromine atom reduces the electron density of the π-bond, making it a weaker nucleophile.

Nucleophilic Epoxidation

For electron-deficient alkenes, such as those bearing a bromine atom, nucleophilic epoxidation offers a viable alternative.[5][6] This method is particularly effective for α,β-unsaturated systems where the double bond is conjugated with an electron-withdrawing group. The reaction typically involves a nucleophilic oxidant, like hydrogen peroxide or tert-butyl hydroperoxide, under basic conditions.[5] The mechanism proceeds via a conjugate addition of the peroxide to the double bond, followed by an intramolecular ring closure to form the epoxide.[5]

The choice between an electrophilic or nucleophilic approach is therefore a critical consideration in the synthesis of bromo-oxiranes and is largely dictated by the specific substitution pattern of the bromo-alkene.

Synthetic Methodologies: A Comparative Analysis

A variety of reagents and catalytic systems have been developed for the epoxidation of alkenes. The selection of the optimal method for bromo-alkenes depends on factors such as substrate reactivity, desired stereochemistry, and functional group tolerance.

Peroxy Acid-Mediated Epoxidation

Peroxy acids remain a cornerstone for the epoxidation of a wide range of alkenes.[4]

-